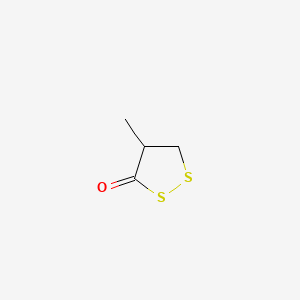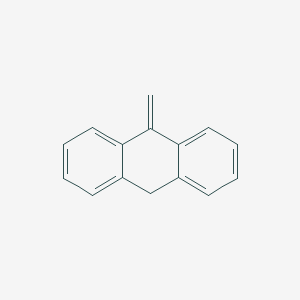
9-Methylidene-9,10-dihydroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methylidene-9,10-dihydroanthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methylene group at the 9th position of the anthracene ring system, resulting in a unique structure that influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylidene-9,10-dihydroanthracene typically involves the reduction of anthracene derivatives. One common method is the reduction of (9-anthrylmethyl) trimethylammonium chloride using lithium aluminium hydride (LAH) in refluxing tetrahydrofuran. This reaction predominantly yields this compound .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 9-Methylidene-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Further reduction can yield 9,10-dihydroanthracene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride (LAH) and sodium borohydride are frequently used.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Dihydroanthracene.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
9-Methylidene-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-Methylidene-9,10-dihydroanthracene involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, influencing their activity. The compound’s unique structure allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene .
Vergleich Mit ähnlichen Verbindungen
9,10-Dihydroanthracene: A hydrogenated derivative of anthracene, used as a hydrogen donor.
9-Aminomethyl-9,10-dihydroanthracene: Known for its role as a selective antagonist for the 5-HT2A receptor.
Eigenschaften
CAS-Nummer |
40476-29-7 |
|---|---|
Molekularformel |
C15H12 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
10-methylidene-9H-anthracene |
InChI |
InChI=1S/C15H12/c1-11-14-8-4-2-6-12(14)10-13-7-3-5-9-15(11)13/h2-9H,1,10H2 |
InChI-Schlüssel |
JKJIYCKJURHVEF-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C2=CC=CC=C2CC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


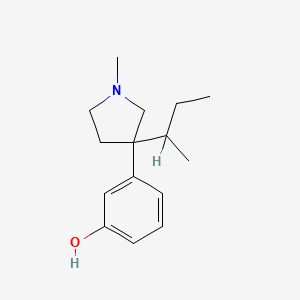
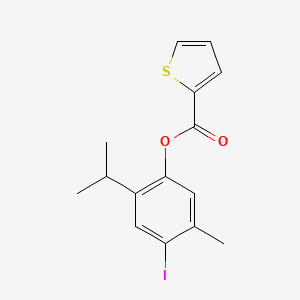
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
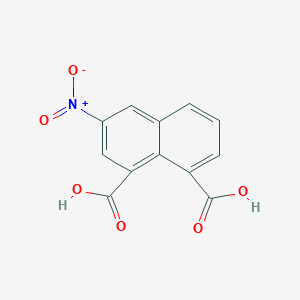
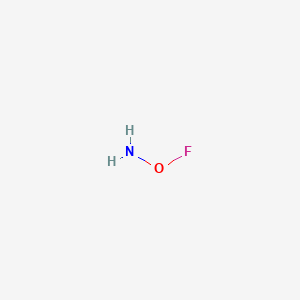
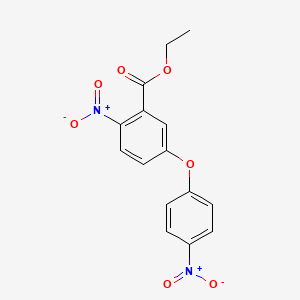
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
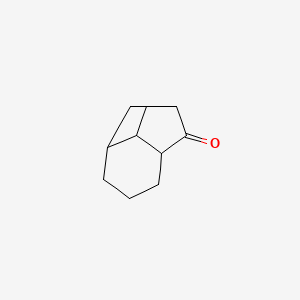


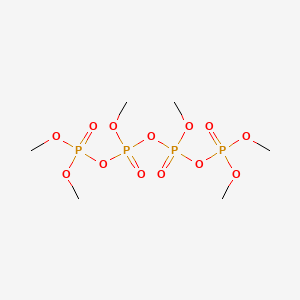
![N,N-dimethyl-4-[3-(pyren-1-yl)propyl]aniline](/img/structure/B14667056.png)

